molecular formula C14H14N2O B7466259 1-Methyl-3-(2-phenylphenyl)urea

1-Methyl-3-(2-phenylphenyl)urea

Cat. No.: B7466259
M. Wt: 226.27 g/mol
InChI Key: RVLRDICSOCJGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea derivatives are widely studied for their pesticidal, pharmaceutical, and herbicidal properties. For instance, 3-([1,1'-biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea (compound 4 in ) shares structural similarities, featuring a biphenyl moiety and methylurea group, which are critical for bioactivity in glucokinase activation and analgesia .

Properties

IUPAC Name

1-methyl-3-(2-phenylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-15-14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLRDICSOCJGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following comparison focuses on substituent effects, bioactivity, toxicity, and synthesis methods of urea derivatives analogous to 1-Methyl-3-(2-phenylphenyl)urea.

Substituent Effects on Bioactivity

Compound Name Substituents Key Bioactivity/Application Reference
1-Methyl-3-(tetrahydro-3-furylmethyl)urea (UF) Tetrahydrofuranmethyl group Metabolite of dinotefuran (neonicotinoid insecticide)
1-Methyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea Trifluoromethylphenyl group Herbicide metabolite (fluometuron)
1-Methyl-3-(2-benzthiazolyl)urea Benzothiazole group Moderately toxic herbicide (Benzthiazuron)
3-([1,1'-biphenyl]-4-yl)-1-methylurea Biphenyl group Glucokinase activation, analgesic
  • Key Insight : The biphenyl group in compound 4 () enhances binding to biological targets like glucokinase, while trifluoromethyl groups () improve herbicidal potency. Benzothiazole derivatives () exhibit moderate toxicity, suggesting substituent-dependent safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.